molecular formula C5H7KO3 B13501855 Potassium 3-methyl-2-oxobutanoate

Potassium 3-methyl-2-oxobutanoate

Cat. No.: B13501855
M. Wt: 154.21 g/mol
InChI Key: ZXZOMLSRJKRZSY-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-methyl-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The enolate ion of 3-methyl-2-oxobutanoic acid is generated by deprotonation with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired potassium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-methyl-2-oxobutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 3-methyl-2-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 3-methyl-2-oxobutanoate involves its participation in biochemical pathways. It acts as a substrate for enzymes such as 3-methyl-2-oxobutanoate hydroxymethyltransferase, which catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to form ketopantoate. This reaction is a key step in the biosynthesis of pantothenate (vitamin B5) and coenzyme A .

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-methyl-2-oxobutanoate: Similar in structure but with sodium instead of potassium.

    Ethyl 3-oxobutanoate:

    3-methyl-2-oxobutanoic acid: The parent acid form of the compound.

Uniqueness

Potassium 3-methyl-2-oxobutanoate is unique due to its specific role in biochemical pathways and its potassium ion, which can influence its solubility and reactivity compared to its sodium counterpart .

Properties

Molecular Formula

C5H7KO3

Molecular Weight

154.21 g/mol

IUPAC Name

potassium;3-methyl-2-oxobutanoate

InChI

InChI=1S/C5H8O3.K/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1

InChI Key

ZXZOMLSRJKRZSY-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[K+]

Origin of Product

United States

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